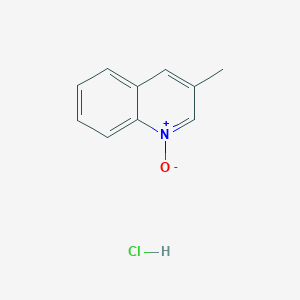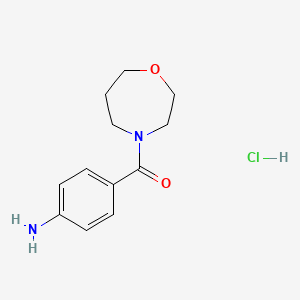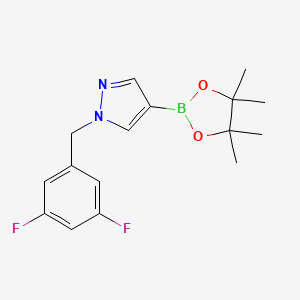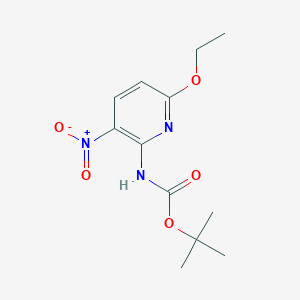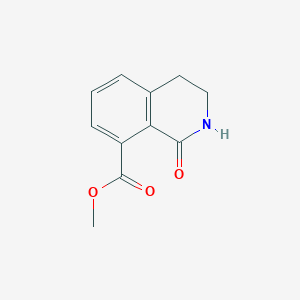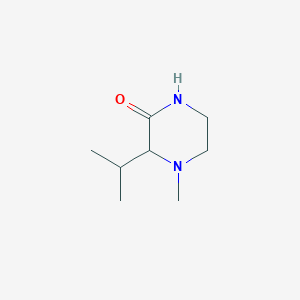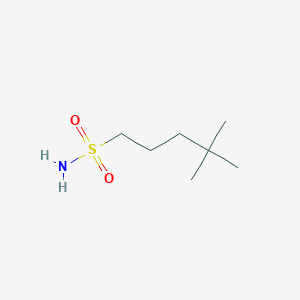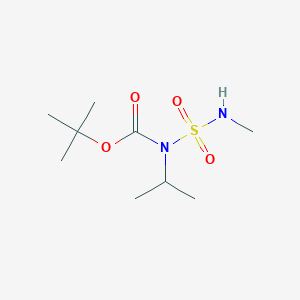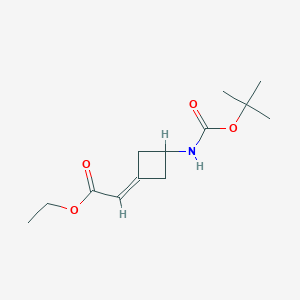![molecular formula C14H15ClN4S B1433387 6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione CAS No. 1334498-25-7](/img/structure/B1433387.png)
6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione
Vue d'ensemble
Description
6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione (CPDT) is a small molecule that has recently gained attention in the scientific community due to its potential applications in various research fields. CPDT is a heterocyclic compound that has a unique chemical structure, which makes it an interesting target for research. CPDT is a versatile molecule that can be used for a variety of purposes, including the synthesis of other compounds, as a catalyst for chemical reactions, and for its potential medicinal properties.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of various derivatives related to "6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione" involves multi-step protocols that yield these compounds in good yields. Techniques such as HRMS, IR, 1H, and 13C NMR experiments play a crucial role in assigning the products' structures, ensuring the accuracy of the synthetic processes and the identity of the compounds produced (Wujec & Typek, 2023).
Antimicrobial and Antitumor Activities
Research has shown that derivatives of the specified chemical structure exhibit significant biological activities, including antimicrobial and antitumor effects. For instance, certain piperazinylthienylpyridazine derivatives have been prepared and evaluated for their anti-inflammatory activity, demonstrating potential therapeutic applications (Refaat, Khalil, & Kadry, 2007). Additionally, triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, indicating their application as anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Molecular Docking and In Vitro Studies
Molecular docking studies and in vitro antimicrobial evaluations of piperazine and triazolo-pyrazine derivatives have been conducted to explore their potential as antimicrobial agents. These studies reveal the antimicrobial efficacy of these compounds against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial drugs (Patil et al., 2021).
Mécanisme D'action
Target of Action
It is known that piperazine derivatives, a structural motif found in this compound, are often involved in interactions with various receptors such as serotonin (5-ht) and dopamine (d2) receptors .
Pharmacokinetics
It is known that piperazine derivatives can positively modulate the pharmacokinetic properties of a drug substance .
Analyse Biochimique
Biochemical Properties
6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine. The compound acts as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft . This interaction is significant in the context of neurodegenerative diseases, where acetylcholine levels are often depleted.
Additionally, this compound has been shown to interact with histamine H1 receptors, exhibiting high specific affinity. This interaction is relevant for the management of allergic reactions, as the compound can potentially block the effects of histamine .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound enhances cholinergic transmission by inhibiting acetylcholinesterase, leading to improved cognitive function . This effect is particularly beneficial in the treatment of Alzheimer’s disease.
In immune cells, the compound’s interaction with histamine H1 receptors can modulate immune responses, reducing inflammation and allergic reactions
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site effectively.
Additionally, the compound’s interaction with histamine H1 receptors involves binding to the receptor’s ligand-binding domain, blocking the effects of histamine . This inhibition reduces allergic responses and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase and histamine H1 receptors for several weeks, although a gradual decline in activity is noted.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase and histamine H1 receptors without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the compound’s overall efficacy and safety.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, the compound can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and histamine H1 receptors . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy and specificity.
Propriétés
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4S/c15-11-3-1-2-4-12(11)18-7-9-19(10-8-18)13-5-6-14(20)17-16-13/h1-6H,7-10H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBJAGAPQKFNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NNC(=S)C=C2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1433304.png)
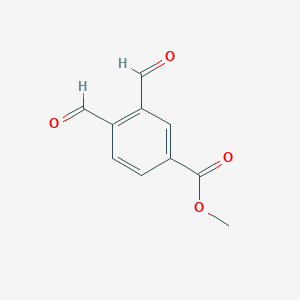
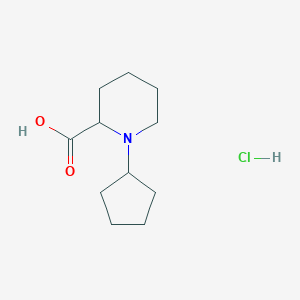
![[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433308.png)
